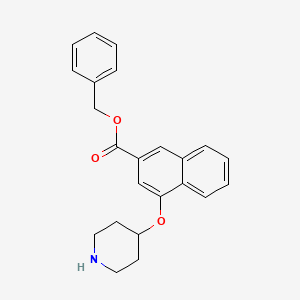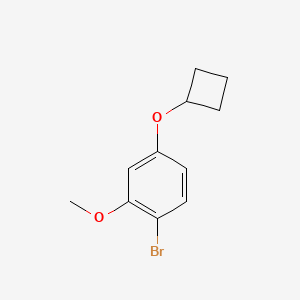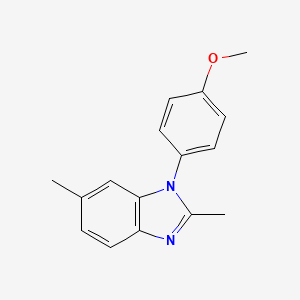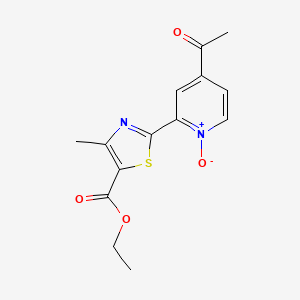![molecular formula C13H16N2O5 B13884175 2-[(2-Amino-3-phenylpropanoyl)amino]butanedioic acid](/img/structure/B13884175.png)
2-[(2-Amino-3-phenylpropanoyl)amino]butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioic acid is a compound that belongs to the class of amino acids It is a derivative of phenylalanine and aspartic acid, featuring a peptide bond between these two amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioic acid can be achieved through several methods:
Amidomalonate Synthesis: This method involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide.
Reductive Amination of α-Keto Acids: This method involves the treatment of an α-keto acid with ammonia and a reducing agent such as sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioic acid typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of enantioselective synthesis is crucial to obtain the pure S enantiomer required for specific applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) and primary amines are often employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted amino acids.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and proteins.
Biology: The compound is studied for its role in protein structure and function.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific proteins and enzymes.
Industry: The compound is used in the production of various biochemical products and as a precursor in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylalanine: An essential amino acid that serves as a precursor to various neurotransmitters.
Aspartic Acid: A non-essential amino acid involved in the synthesis of other amino acids and in the urea cycle.
Tyrosine: An amino acid derived from phenylalanine, involved in the synthesis of neurotransmitters and hormones.
Uniqueness
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioic acid is unique due to its specific structure, which combines elements of both phenylalanine and aspartic acid. This unique structure allows it to interact with a wide range of molecular targets, making it valuable for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-[(2-amino-3-phenylpropanoyl)amino]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c14-9(6-8-4-2-1-3-5-8)12(18)15-10(13(19)20)7-11(16)17/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMGTNOVUDIKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13884103.png)



![5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile](/img/structure/B13884126.png)
![3-[6-[(3,4-Dichlorophenyl)methoxy]pyridin-3-yl]-3-ethoxypropanoic acid](/img/structure/B13884134.png)

![5-Bromo-3-[(4-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13884152.png)
![4-[(4-methylphenyl)methoxy]-1H-indazol-3-amine](/img/structure/B13884168.png)
![Methyl 4-[(chlorosulfonyl)amino]benzoate](/img/structure/B13884182.png)
![5-{3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridin-2-yl}-1H-indazole](/img/structure/B13884186.png)
![tert-butyl N-[2-hydroxy-1-(4-hydroxy-2-methylphenyl)ethyl]carbamate](/img/structure/B13884189.png)
